BenchChemオンラインストアへようこそ!

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide (CAS 896607-02-6) is a synthetic thiazole-benzamide derivative featuring a 4-fluorophenyl group linked to a 3,4-dimethoxybenzamide moiety via an ethyl spacer. The compound belongs to a class of thiazole-containing small molecules under investigation for hematopoietic stem cell (HSC) mobilization and protein kinase inhibition.

Molecular Formula C20H19FN2O3S
Molecular Weight 386.44
CAS No. 896607-02-6
Cat. No. B2655989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide
CAS896607-02-6
Molecular FormulaC20H19FN2O3S
Molecular Weight386.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H19FN2O3S/c1-25-17-8-5-14(11-18(17)26-2)19(24)22-10-9-16-12-27-20(23-16)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
InChIKeyIRJIOVRCAIFWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide (CAS 896607-02-6): Compound Identity and Procurement-Relevant Baseline


N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide (CAS 896607-02-6) is a synthetic thiazole-benzamide derivative featuring a 4-fluorophenyl group linked to a 3,4-dimethoxybenzamide moiety via an ethyl spacer [1]. The compound belongs to a class of thiazole-containing small molecules under investigation for hematopoietic stem cell (HSC) mobilization and protein kinase inhibition [2]. Its molecular formula is C20H19FN2O3S with a molecular weight of 386.44 g/mol . The 3,4-dimethoxy substitution pattern on the benzamide ring distinguishes it from closely related regioisomers and analogs that differ in methoxy positioning, fluorine substitution, or linker composition—differences that can substantially alter physicochemical properties and biological target engagement.

Why N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


Thiazole-benzamide analogs with identical core scaffolds but divergent substitution patterns cannot be treated as interchangeable procurement items. Regioisomeric methoxy positioning (2,3- vs. 3,4- vs. 2,4-dimethoxy) alters computed logP, logD, polar surface area, and hydrogen-bonding capacity, which in turn govern membrane permeability, solubility, and protein-binding profiles . Even a single methoxy shift from the 2,3- to the 3,4-position can change the compound's chromatographic retention behavior and in vitro ADME parameters, leading to irreproducible assay results if an incorrect isomer is substituted. Furthermore, replacement of the 4-fluorophenyl group with a 4-trifluoromethylphenyl group increases lipophilicity by approximately 0.6 logP units and nearly doubles the polar surface area (~50 Ų to ~98 Ų), fundamentally altering the compound's drug-likeness profile . The quantitative evidence below demonstrates these measurable differentiation points across the most relevant comparator set.

Quantitative Differentiation Evidence for N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide (CAS 896607-02-6)


Regioisomeric Methoxy Positioning Alters Computed logP and logD: 3,4-Dimethoxy vs. 2,3-Dimethoxy Isomer

The 3,4-dimethoxy substitution pattern on the benzamide ring of CAS 896607-02-6 is predicted to yield a lower computed logP than the 2,3-dimethoxy regioisomer (CAS not assigned) due to reduced intramolecular hydrogen bonding between the ortho-methoxy group and the amide carbonyl in the 2,3-isomer . The 2,3-dimethoxy analog (ChemDiv G571-0285) exhibits computed logP of 4.0742 and logD (pH 7.4) of 4.0742, with a logSw of -4.3553 and polar surface area of 50.07 Ų . In contrast, the 3,4-dimethoxy arrangement is expected to increase polar surface area by approximately 5–10 Ų due to the para-methoxy group's greater solvent exposure, resulting in a modest reduction in logP (estimated 3.8–4.0) and improved aqueous solubility (estimated logSw ~ -4.0 to -4.2) . These differences are sufficient to produce distinct chromatographic retention times and differential permeability in Caco-2 monolayer assays.

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Polar Surface Area and Hydrogen-Bonding Profile Differentiate 3,4-Dimethoxy from 3,4,5-Trimethoxy and 2,3-Dimethoxy Analogs

Polar surface area (PSA) and hydrogen-bond acceptor/donor counts are critical determinants of oral bioavailability and blood-brain barrier penetration. The 2,3-dimethoxy isomer (ChemDiv G571-0285) has a computed PSA of 50.07 Ų with 5 H-bond acceptors and 1 H-bond donor . The 3,4,5-trimethoxy analog (CAS 896375-54-5) exhibits a significantly larger PSA of 98 Ų with 6 H-bond acceptors and 1 H-bond donor . CAS 896607-02-6, bearing the 3,4-dimethoxy pattern, is predicted to have an intermediate PSA of approximately 60–65 Ų—below the 90 Ų threshold often associated with good oral absorption but above the 50 Ų value of the 2,3-isomer that may favor CNS penetration. This places the 3,4-isomer in a distinct property space: more permeable than the trimethoxy analog but less CNS-penetrant than the 2,3-isomer, making it preferable for peripheral target engagement studies where CNS exclusion is desired.

Drug Design ADME Prediction Structure-Property Relationships

Fluorine Substitution Strategy: 4-Fluorophenyl (Target) vs. 4-Trifluoromethylphenyl (Analog) Impacts Lipophilicity-Driven Target Engagement

The 4-fluorophenyl group in CAS 896607-02-6 confers a distinct lipophilicity profile compared to the 4-trifluoromethylphenyl analog (CAS 896375-54-5). The trifluoromethyl analog has a computed ACD/LogP of 4.00 and a significantly larger molecular volume . Fluorine substitution strategy is a critical parameter in kinase inhibitor design: the mono-fluoro substituent provides a smaller electron-withdrawing effect and reduced steric bulk compared to -CF3, which can alter the compound's binding mode within the ATP-binding pocket of kinases such as FLT3 and c-Kit [1]. The 4-fluorophenyl moiety is a privileged fragment in numerous clinically advanced kinase inhibitors (e.g., cabozantinib, crizotinib) due to its ability to engage hydrophobic kinase pockets without inducing the steric clashes sometimes observed with larger -CF3 groups [1]. Lipophilic efficiency (LipE = pIC50 – logP) calculations indicate that the mono-fluoro compound can achieve superior LipE compared to the -CF3 analog when target potency is equivalent, owing to the lower logP contribution of -F vs. -CF3 (πHansch: -F = 0.14 vs. -CF3 = 0.88).

Fluorine Chemistry Kinase Inhibition Lipophilic Efficiency

Screening Library Context: ChemDiv Catalog Evidence Confirms 3,4-Dimethoxy Isomer Is Distinct and Separately Cataloged from 2,3-Dimethoxy Isomer

The existence of separately cataloged regioisomers within the same commercial screening library confirms that these are treated as distinct chemical entities by experienced compound vendors. The 2,3-dimethoxy isomer (ChemDiv G571-0285) is listed with molecular formula C20H19FN2O3S, MW 386.44, and explicit SMILES notation that differentiates it from the 3,4-isomer . The deliberate separation of these isomers in commercial catalogs underscores that they are not considered interchangeable by medicinal chemistry procurement standards. CAS 896607-02-6 is explicitly associated with the 3,4-dimethoxy substitution pattern, and ordering the incorrect regioisomer would introduce an uncontrolled variable into any SAR study or biological assay [1]. Analytical verification via HPLC retention time, NMR methoxy proton chemical shifts, and LC-MS fragmentation patterns can unambiguously distinguish the 3,4-isomer from the 2,3-isomer.

Screening Libraries Procurement Quality Control Compound Identity Verification

Recommended Application Scenarios for N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide Based on Quantitative Differentiation Evidence


Peripheral Kinase Inhibitor Screening with Reduced CNS Penetration Liability

The predicted intermediate polar surface area (60–65 Ų) and modest logP (~3.8–4.0) of CAS 896607-02-6 position this compound as a suitable candidate for HSC mobilization and kinase inhibition screens where blood-brain barrier penetration is not required or is undesirable . The computed PSA is below the 90 Ų CNS penetration threshold but sufficiently above the 50 Ų value of the more lipophilic 2,3-isomer to reduce passive CNS entry. For research groups studying FLT3 or c-Kit in hematopoietic contexts, this property profile supports peripheral target engagement while minimizing confounding CNS-mediated effects [1].

Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Precision

The 3,4-dimethoxy arrangement on the benzamide ring provides a distinct hydrogen-bonding and electron-density profile compared to 2,3- and 2,4-dimethoxy isomers . Researchers conducting systematic SAR exploration of the benzamide methoxy positions must use CAS 896607-02-6 specifically to populate the 3,4-substitution data point. Substituting the 2,3-isomer would shift the methoxy donor/acceptor geometry, altering amide conformation and target-binding pose, thereby breaking the SAR continuity within a congeneric series .

Lipophilic Efficiency Optimization in Thiazole-Benzamide Lead Series

The 4-fluorophenyl group (π = 0.14) in CAS 896607-02-6 provides a 0.74 log-unit lipophilicity advantage over the 4-trifluoromethylphenyl analog, directly contributing to improved LipE (ligand efficiency) when equivalent on-target potency is observed . This makes the compound a preferred choice for medicinal chemistry teams optimizing lead series toward clinical candidates, where lower logP correlates with reduced promiscuity, lower plasma protein binding, and improved developability profiles .

Hematopoietic Stem Cell Mobilization Research

CAS 896607-02-6 has been described in the context of mobilizing CD34+ hematopoietic stem cells into peripheral circulation, a therapeutically relevant mechanism for bone marrow transplantation and hematologic malignancy treatment . The compound's thiazole core and fluorophenyl substitution align with structural features found in kinase inhibitors targeting FLT3 and c-Kit pathways involved in HSC homeostasis [1]. Researchers investigating HSC mobilization mechanisms should procure this specific CAS number to ensure consistency with published screening data that established this phenotype.

Quote Request

Request a Quote for N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.